Methyl 3-[(3-nitropyridin-2-yl)amino]propanoate
Overview
Description
Methyl 3-[(3-nitropyridin-2-yl)amino]propanoate is a useful research compound. Its molecular formula is C9H11N3O4 and its molecular weight is 225.2 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 3-[(3-nitropyridin-2-yl)amino]propanoate is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a propanoate group attached to a pyridine ring that is substituted with a nitro group. Its molecular formula is , and it has a molecular weight of approximately 210.19 g/mol. The presence of the nitro group on the pyridine ring is significant as it influences the compound's reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of nitropyridines can inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains.
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of specific signaling pathways . The compound's ability to interact with cellular targets may disrupt cancer cell proliferation.
The mechanism of action for this compound involves its interaction with various molecular targets within cells. The nitropyridinyl group can bind to enzymes or receptors, leading to inhibition or modulation of their activity. This interaction may trigger downstream effects that result in altered cellular functions, including apoptosis and cell cycle arrest .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Screening : In a study assessing various nitropyridine derivatives, this compound showed significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anticancer Efficacy : A study conducted on human cancer cell lines revealed that this compound effectively inhibited cell growth at concentrations as low as 10 µM, with observed apoptosis linked to mitochondrial dysfunction .
Data Table: Biological Activities of Related Compounds
Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | Antibacterial, Anticancer | ~10 | Enzyme inhibition, Apoptosis induction |
Methyl 4-(3-nitropyridin-2-yl)piperazin-1-yl]propanoate | Anticancer | ~15 | Receptor modulation |
Methyl 3-cyclohexyl-[4-(3-nitropyridin-2-yl)]aminobutanoate | Antimicrobial | ~20 | Nucleophilic substitution |
Properties
IUPAC Name |
methyl 3-[(3-nitropyridin-2-yl)amino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c1-16-8(13)4-6-11-9-7(12(14)15)3-2-5-10-9/h2-3,5H,4,6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMSOECFYUXXLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC1=C(C=CC=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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